N-[2-(cyclohexen-1-yl)ethyl]-5-(difluoromethyl)-1-pyridin-4-ylpyrazole-4-carboxamide
Description
N-[2-(cyclohexen-1-yl)ethyl]-5-(difluoromethyl)-1-pyridin-4-ylpyrazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a cyclohexenyl ring, a difluoromethyl group, a pyridinyl ring, and a pyrazole carboxamide moiety
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-5-(difluoromethyl)-1-pyridin-4-ylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N4O/c19-17(20)16-15(12-23-24(16)14-7-9-21-10-8-14)18(25)22-11-6-13-4-2-1-3-5-13/h4,7-10,12,17H,1-3,5-6,11H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDVLVZMFYZURD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=C(N(N=C2)C3=CC=NC=C3)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohexen-1-yl)ethyl]-5-(difluoromethyl)-1-pyridin-4-ylpyrazole-4-carboxamide typically involves multiple steps:
Formation of the Cyclohexenyl Intermediate: The initial step involves the preparation of the cyclohexenyl intermediate through a Diels-Alder reaction between cyclohexadiene and an appropriate dienophile.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via a nucleophilic substitution reaction using a difluoromethylating agent such as difluoromethyl iodide.
Construction of the Pyridinyl Ring: The pyridinyl ring is synthesized through a condensation reaction involving a suitable aldehyde and ammonia or an amine.
Formation of the Pyrazole Ring: The pyrazole ring is formed by reacting a hydrazine derivative with a 1,3-dicarbonyl compound.
Coupling Reactions: The final step involves coupling the cyclohexenyl, difluoromethyl, pyridinyl, and pyrazole intermediates under appropriate conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexenyl ring, leading to the formation of epoxides or ketones.
Reduction: Reduction reactions can target the difluoromethyl group or the pyrazole ring, potentially yielding partially or fully reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate for ketone formation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorine, while nucleophilic substitution may involve reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the cyclohexenyl ring may yield cyclohexenone derivatives, while substitution reactions on the pyridinyl ring can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(cyclohexen-1-yl)ethyl]-5-(difluoromethyl)-1-pyridin-4-ylpyrazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in areas such as anti-inflammatory, anticancer, and antimicrobial therapies.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It could also serve as a precursor for the synthesis of agrochemicals or specialty chemicals.
Mechanism of Action
The mechanism of action of N-[2-(cyclohexen-1-yl)ethyl]-5-(difluoromethyl)-1-pyridin-4-ylpyrazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl group can enhance binding affinity through hydrogen bonding or hydrophobic interactions, while the pyrazole and pyridinyl rings can participate in π-π stacking or coordinate with metal ions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide
- N-[2-(cyclohexen-1-yl)ethyl]-5-(trifluoromethyl)-1-pyridin-4-ylpyrazole-4-carboxamide
- N-[2-(cyclohexen-1-yl)ethyl]-5-(methyl)-1-pyridin-4-ylpyrazole-4-carboxamide
Uniqueness
Compared to similar compounds, N-[2-(cyclohexen-1-yl)ethyl]-5-(difluoromethyl)-1-pyridin-4-ylpyrazole-4-carboxamide stands out due to the presence of the difluoromethyl group, which can significantly influence its chemical reactivity and biological activity. The combination of the cyclohexenyl ring and the pyrazole carboxamide moiety also provides a unique scaffold for further functionalization and optimization in various applications.
This detailed overview highlights the significance and versatility of this compound in scientific research and industrial applications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
